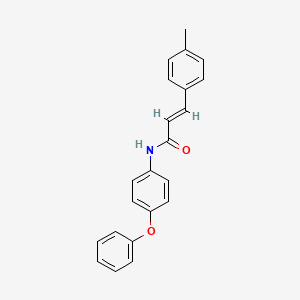
3-(4-methylphenyl)-N-(4-phenoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)-N-(4-phenoxyphenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known as MPAA and is a member of the acrylamide family of compounds. MPAA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of MPAA is not fully understood. However, studies have shown that MPAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPAA induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. MPAA also inhibits cell proliferation by inhibiting the expression of cyclin D1 and cyclin-dependent kinase 4.
Biochemical and Physiological Effects:
MPAA has been shown to have biochemical and physiological effects on various systems in the body. In the nervous system, MPAA has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation. In the cardiovascular system, MPAA has been shown to have anti-atherosclerotic effects by inhibiting the expression of adhesion molecules and reducing inflammation. In the immune system, MPAA has been shown to have immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
MPAA has several advantages and limitations for lab experiments. The advantages of MPAA include its potential applications in various fields, its ease of synthesis, and its low toxicity. The limitations of MPAA include its low solubility in water, its instability in acidic and basic conditions, and its limited availability.
未来方向
There are several future directions in research on MPAA. One direction is to study the structure-activity relationship of MPAA to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of MPAA to optimize its therapeutic potential. Additionally, more studies are needed to understand the mechanism of action of MPAA and its effects on various systems in the body. Finally, more research is needed to explore the potential applications of MPAA in various fields.
Conclusion:
In conclusion, 3-(4-methylphenyl)-N-(4-phenoxyphenyl)acrylamide is a chemical compound that has potential applications in various fields. MPAA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. MPAA has potential applications in medicine, agriculture, and materials science. There are several future directions in research on MPAA, including studying the structure-activity relationship, pharmacokinetics and pharmacodynamics, and potential applications in various fields.
合成方法
MPAA has been synthesized using various methods, including the Knoevenagel condensation reaction, Suzuki coupling reaction, and Heck reaction. The Knoevenagel condensation reaction involves the reaction of 4-methylbenzaldehyde and 4-phenoxybenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction yields MPAA as a yellow solid. The Suzuki coupling reaction involves the reaction of 4-methylphenylboronic acid and 4-phenoxyphenylboronic acid with 2-bromoacrylamide in the presence of a catalyst such as palladium. The Heck reaction involves the reaction of 4-methylphenyl iodide and 4-phenoxyphenyl iodide with acrylamide in the presence of a catalyst such as palladium. The yield of MPAA using these methods varies from 50-90%.
科学研究应用
MPAA has potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MPAA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. MPAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPAA also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In agriculture, MPAA has been shown to have herbicidal properties. MPAA inhibits the growth of weeds by inhibiting photosynthesis. In materials science, MPAA has been used as a monomer in the synthesis of polymers and as a ligand in the synthesis of metal complexes.
属性
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-17-7-9-18(10-8-17)11-16-22(24)23-19-12-14-21(15-13-19)25-20-5-3-2-4-6-20/h2-16H,1H3,(H,23,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDIYVRRNDUVMA-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)

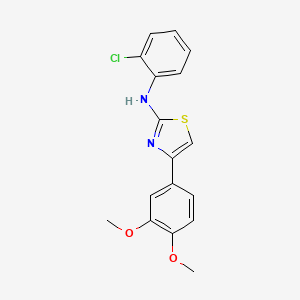


![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)
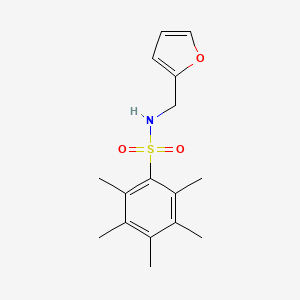
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)
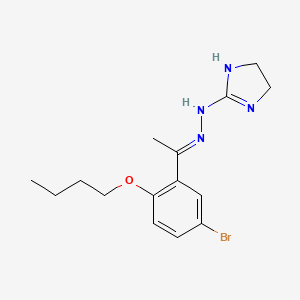
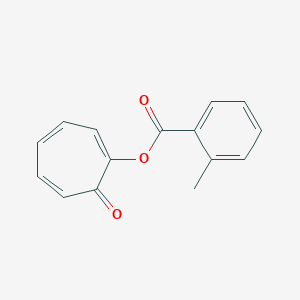
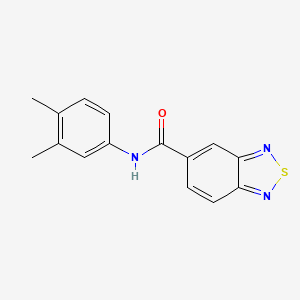
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
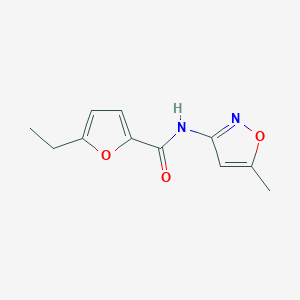
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)